molecular formula C24H24N2O7S B14954216 N-(1,3-benzodioxol-5-yl)-2-{4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B14954216
M. Wt: 484.5 g/mol
InChI Key: YYAALMQVCPGLQJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that features a benzodioxole ring, an ethoxyphenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with 4-ethoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Acetamide Moiety: The final step involves the coupling of the intermediate with 2-methylphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield carboxylic acids, while reduction of nitro groups yields amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the ethoxyphenyl group are likely involved in binding to the active site of the target, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-METHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE

Uniqueness

The unique combination of the benzodioxole ring, ethoxyphenyl group, and sulfamoyl group in N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE provides it with distinct chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C24H24N2O7S/c1-3-30-19-7-4-17(5-8-19)26-34(28,29)20-9-11-21(16(2)12-20)31-14-24(27)25-18-6-10-22-23(13-18)33-15-32-22/h4-13,26H,3,14-15H2,1-2H3,(H,25,27)

InChI Key

YYAALMQVCPGLQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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